![molecular formula C13H18SSn B14347397 Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane CAS No. 91312-30-0](/img/structure/B14347397.png)
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane is an organotin compound characterized by the presence of a stannane (tin) atom bonded to a butadiene moiety substituted with a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane typically involves the reaction of a stannane precursor with a suitable butadiene derivative. One common method involves the use of trimethyltin chloride and a phenylsulfanyl-substituted butadiene under specific reaction conditions to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the butadiene moiety .
Wissenschaftliche Forschungsanwendungen
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Wirkmechanismus
The mechanism of action of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane involves its interaction with molecular targets through its tin and phenylsulfanyl groups. These interactions can lead to the formation of complexes with biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane: Similar structure but with a silicon atom instead of tin.
Trimethyl[3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]silane: Another related compound with a different substitution pattern on the butadiene moiety.
Uniqueness
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon analogs. This uniqueness makes it valuable for specific applications where the reactivity and properties of tin are advantageous .
Eigenschaften
CAS-Nummer |
91312-30-0 |
|---|---|
Molekularformel |
C13H18SSn |
Molekulargewicht |
325.06 g/mol |
IUPAC-Name |
trimethyl(3-phenylsulfanylbuta-1,3-dien-2-yl)stannane |
InChI |
InChI=1S/C10H9S.3CH3.Sn/c1-3-9(2)11-10-7-5-4-6-8-10;;;;/h4-8H,1-2H2;3*1H3; |
InChI-Schlüssel |
POMQBQRSUMYCBE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C(=C)C(=C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
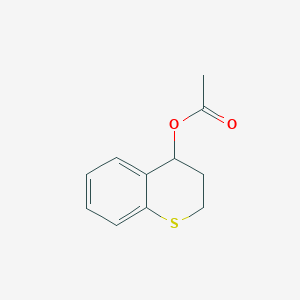

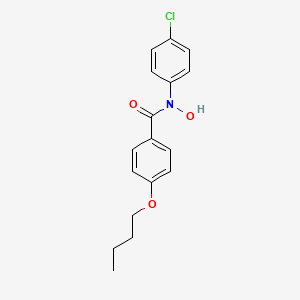
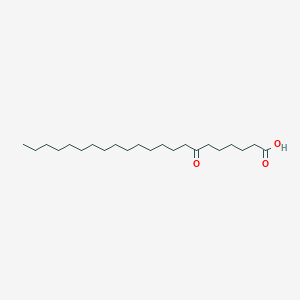
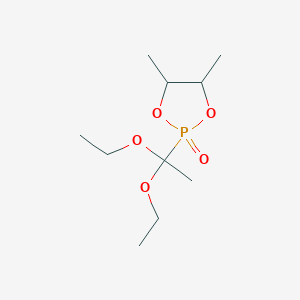
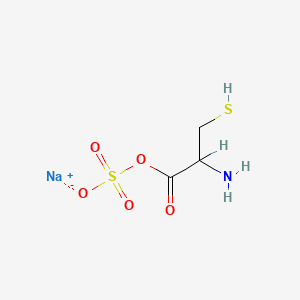
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
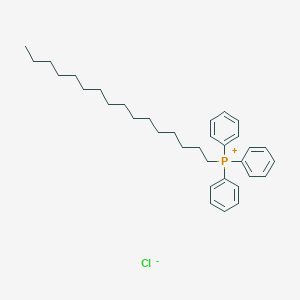

![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)

